Cas no 874-24-8 (3-hydroxypyridine-2-carboxylic acid)

3-hydroxypyridine-2-carboxylic acid structure
874-24-8 structure
Produktname:3-hydroxypyridine-2-carboxylic acid
CAS-Nr.:874-24-8
MF:C6H5NO3
MW:139.108801603317
MDL:MFCD00006294
CID:40142
PubChem ID:87571150

3-hydroxypyridine-2-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-Hydroxypicolinic acid
    • TIMTEC-BB SBB006727
    • RARECHEM AL BO 0972
    • 2-PYRIDINECARBOXYLIC ACID, 3-HYDROXY-
    • 3-HYDROXYPYRIDINE-2-CARBOXYLIC ACID
    • 3-HPA
    • 3-HYDROXYPICOLINIC ACID, MATRIX SUB-STAN CE FOR MALDI-MS
    • 3-Hydroxy-2-pyridinecarboxylic Acid
    • 2-Carboxy-3-hydroxypyridine
    • 3-Hydroxy-2-carboxypyridine
    • 3-Hydroxy-2-Pyridinecarboxylic
    • 3-hydroxy-picolinic acid
    • 3-hydroxy-pyridine-2-carboxylic acid
    • hydroxypicolinic acid
    • 3-Hydroxy-2-pyridinecarboxylic acid (ACI)
    • Picolinic acid, 3-hydroxy- (6CI, 7CI, 8CI)
    • 3-Hydroxy-2-pyridinecarboxylic acid #
    • H0787
    • NCIOpen2_001249
    • EN300-51029
    • 3-Hydroxypicolinic acid (3-Hydroxypyridine-2-carboxylic acid)
    • CHEBI:64342
    • 3-hydroxypyridine-2-carboxylate
    • PD069985
    • HY-Y0030
    • SY017848
    • DTXSID80236320
    • NS00014723
    • AKOS005170696
    • AM20070266
    • CS-D1114
    • CHEMBL1234326
    • HY-Y0030A
    • BDBM50122011
    • 3-hydroxy-2-pyridine carboxylic acid
    • 3-Hydroxypicolinate
    • PB46989
    • AC-907/25014108
    • W-104023
    • EINECS 212-859-0
    • PS-3718
    • 3-Hydroxypyridine-2-carboxylic acid, 98%
    • C18620
    • 3-Hydroxypicolinic acid, purum, >=96.0% (T)
    • MHW
    • 3-Hydroxypicolinic acid, matrix substance for MALDI-MS, >=99.0% (HPLC)
    • Pyridinecarboxylic acid, hydroxy-
    • 116357-04-1
    • 3-hydroxy picolinic acid
    • SCHEMBL78249
    • S6252
    • FT-0615860
    • 3-Hydroxypicolinicacid
    • Picolinic acid, 3-hydroxy- (6CI,7CI,8CI)
    • Q10859486
    • 874-24-8
    • 3-hydroxylpicolinic acid
    • CS-0899663
    • Z608353738
    • 3-Hydroxy-2-pyridinecarboxylate
    • UNII-XV7XP64JR5
    • 3-Hydroxypyridinium-2-carboxylate
    • XV7XP64JR5
    • AC-26465
    • BP-12461
    • 3-Hydroxypicolinic acid, matrix substance for MALDI-MS
    • MFCD00006294
    • STL227625
    • BBL100164
    • DB-016012
    • 3-hydroxypyridine-2-carboxylic acid
    • MDL: MFCD00006294
    • Inchi: 1S/C6H5NO3/c8-4-2-1-3-7-5(4)6(9)10/h1-3,8H,(H,9,10)
    • InChI-Schlüssel: BRARRAHGNDUELT-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(O)=CC=CN=1)O
    • BRN: 118954

Berechnete Eigenschaften

  • Genaue Masse: 139.026943g/mol
  • Oberflächenladung: 0
  • XLogP3: 1.3
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Anzahl drehbarer Bindungen: 1
  • Monoisotopenmasse: 139.026943g/mol
  • Monoisotopenmasse: 139.026943g/mol
  • Topologische Polaroberfläche: 70.4Ų
  • Schwere Atomanzahl: 10
  • Komplexität: 137
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: 4

Experimentelle Eigenschaften

  • Farbe/Form: Hellbraunes bis braunes kristallines Pulver
  • Dichte: 1.4429 (rough estimate)
  • Schmelzpunkt: 213-218 °C (lit.)
  • Siedepunkt: 255.04°C (rough estimate)
  • Flammpunkt: 226.6℃
  • Brechungsindex: 1.5423 (estimate)
  • Wasserteilungskoeffizient: Soluble in water (0.25g in 10ml).
  • PSA: 70.42000
  • LogP: 0.48540
  • Löslichkeit: Nicht bestimmt

3-hydroxypyridine-2-carboxylic acid Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S28-S36/37/39
  • FLUKA MARKE F CODES:10
  • Identifizierung gefährlicher Stoffe: Xn
  • Verpackungsgruppe:II
  • Lagerzustand:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Risikophrasen:R20/22; R36/37/38
  • Gefahrenklasse:IRRITANT

3-hydroxypyridine-2-carboxylic acid Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

3-hydroxypyridine-2-carboxylic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
K13877-1g
3-hydroxypyrazine-2-carboxylic acid
874-24-8 95%
1g
$995 2023-09-02
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L07489-1g
3-Hydroxypyridine-2-carboxylic acid, 95%
874-24-8 95%
1g
¥505.00 2023-03-02
Chemenu
CM108833-50g
3-hydroxypyridine-2-carboxylic acid
874-24-8 95%
50g
$*** 2023-05-29
abcr
AB178365-100 g
3-Hydroxypyridine-2-carboxylic acid, 98%; .
874-24-8 98%
100g
€897.70 2022-03-04
Enamine
EN300-51029-50.0g
3-hydroxypyridine-2-carboxylic acid
874-24-8 95%
50g
$470.0 2023-05-03
abcr
AB515159-250g
3-Hydroxypicolinic acid, 95%; .
874-24-8 95%
250g
€760.70 2025-02-21
eNovation Chemicals LLC
Y1297760-100g
3-Hydroxypicolinic acid
874-24-8 97.0%
100g
$400 2024-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08051-50G
3-hydroxypyridine-2-carboxylic acid
874-24-8 97%
50g
¥ 798.00 2023-04-13
abcr
AB515159-10 g
3-Hydroxypicolinic acid, 95%; .
874-24-8 95%
10g
€102.50 2023-04-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
152307-25G
3-hydroxypyridine-2-carboxylic acid
874-24-8
25g
¥9321.94 2023-12-10

3-hydroxypyridine-2-carboxylic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Europium trichloride hexahydrate ,  Terbium trichloride hexahydrate Solvents: Water ;  90 min, rt
1.2 1 h, rt; 30 min, 80 °C; 8 h, 80 °C
Referenz
Nanoencapsulation of Luminescent 3-Hydroxypicolinate Lanthanide Complexes
Iwu, Kingsley O.; et al, Journal of Physical Chemistry C, 2009, 113(18), 7567-7573

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
Grividomycins I, II and III, new antibiotics of the streptogramin class from Streptomyces sp. HIL Y-8240155
Mukhopadhyay, Triptikumar; et al, Tetrahedron, 1998, 54(26), 7625-7632

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium molybdate (Na2MoO4) ,  Europium nitrate Solvents: Water ;  rt; rt → 140 °C; 3 d, 140 °C; 140 °C → rt
Referenz
Polynuclear molybdenum and tungsten complexes containing 3-hydroxypicolinic acid and europium(III)
Rodrigues, Manuela J. E.; et al, Materials Science Forum, 2006, 514, 514-516

Synthetic Routes 4

Reaktionsbedingungen
Referenz
Biosynthesis of antibiotics of the virginiamycin family. 7. Stereo- and regiochemical studies on the formation of the 3-hydroxypicolinic acid and pipecolic acid units
Reed, Josephine W.; et al, Journal of Organic Chemistry, 1989, 54(5), 1161-5

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  rt; rt → 5 °C; 5 °C; 0.5 h, 5 °C
Referenz
3-Hydroxy-4-oxo-3,4-dihydro-5-azabenzo-1,2,3-triazene
Carpino, Louis A.; et al, Journal of Organic Chemistry, 2004, 69(1), 54-61

Synthetic Routes 6

Reaktionsbedingungen
Referenz
Biosynthesis of antibiotics of the virginiamycin family, 6. Biosynthesis of virginiamycin S1
Molinero, Anthony A.; et al, Journal of Natural Products, 1989, 52(1), 99-108

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  rt; rt → 50 °C
1.2 Solvents: Acetic acid ,  Water ;  24 h, 50 °C
Referenz
Quinolinium dichromate oxidation of heterocyclic carboxylic acids
Suante, Hauzachin; et al, Heterocyclic Communications, 2003, 9(5), 489-492

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
2.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
Referenz
Kinetics of oxidation of heterocyclic compounds by quinolinium dichromate
Saunte, Hauzachin; et al, Croatica Chemica Acta, 2010, 83(3), 291-298

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Erbium chloride ,  Potassium phosphotungstate (K10P2W17O61) Solvents: Water ;  pH 5.5, 70 °C
1.2 Reagents: Potassium chloride Solvents: Water ;  30 min, 70 °C
Referenz
Lanthanopolyoxometalates as Building Blocks for Multiwavelength Photoluminescent Organic-Inorganic Hybrid Materials
Granadeiro, Carlos M.; et al, European Journal of Inorganic Chemistry, 2009, (34), 5088-5095

Synthetic Routes 10

Reaktionsbedingungen
1.1 Solvents: Benzene
Referenz
Diorganotin(IV) dipicolinates and bis(2-hydroxypicolinates): synthesis, characterization and in vitro antitumor activity
Gielen, Marcel; et al, Main Group Metal Chemistry, 1991, 14(5), 271-81

Synthetic Routes 11

Reaktionsbedingungen
Referenz
Biosynthesis of antibiotics of the virginiamycin family. 7. Stereo- and regiochemical studies on the formation of the 3-hydroxypicolinic acid and pipecolic acid units
Reed, Josephine W.; et al, Journal of Organic Chemistry, 1989, 54(5), 1161-5

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
Referenz
Kinetics of oxidation of heterocyclic compounds by quinolinium dichromate
Saunte, Hauzachin; et al, Croatica Chemica Acta, 2010, 83(3), 291-298

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
Referenz
Kinetics of oxidation of heterocyclic compounds by quinolinium dichromate
Suante, H.; et al, Oxidation Communications, 2008, 31(4), 841-852

Synthetic Routes 14

Reaktionsbedingungen
Referenz
Biosynthesis of antibiotics of the virginiamycin family. 7. Stereo- and regiochemical studies on the formation of the 3-hydroxypicolinic acid and pipecolic acid units
Reed, Josephine W.; et al, Journal of Organic Chemistry, 1989, 54(5), 1161-5

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
2.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  cooled; rt; rt → 323 K; 48 h, 323 K
Referenz
Kinetics of oxidation of heterocyclic compounds by quinolinium dichromate
Suante, H.; et al, Oxidation Communications, 2008, 31(4), 841-852

3-hydroxypyridine-2-carboxylic acid Raw materials

3-hydroxypyridine-2-carboxylic acid Preparation Products

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